N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-(2,4-dichlorophenoxy)acetamide
Descripción
The exact mass of the compound N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-(2,4-dichlorophenoxy)acetamide is 420.0279769 g/mol and the complexity rating of the compound is 543. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-(2,4-dichlorophenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-(2,4-dichlorophenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-2-(2,4-dichlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O5/c20-12-2-4-15(14(21)6-12)25-9-19(24)22-8-13-7-17(28-23-13)11-1-3-16-18(5-11)27-10-26-16/h1-7H,8-10H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWGIEMTKQSICX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CNC(=O)COC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-(2,4-dichlorophenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of antidiabetic and anticancer applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound has the following molecular formula and characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H13ClN2O4 |
| Molecular Weight | 356.8 g/mol |
| CAS Number | 1040639-73-3 |
| Structure | Structure |
Antidiabetic Activity
Recent studies have highlighted the antidiabetic potential of benzodioxol derivatives, including compounds similar to N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-(2,4-dichlorophenoxy)acetamide. In vitro assays demonstrated significant inhibition of α-amylase, an enzyme critical in carbohydrate digestion. For instance:
- IC50 Values : Compounds IIa and IIc exhibited IC50 values of 0.85 µM and 0.68 µM respectively against α-amylase, indicating potent enzymatic inhibition while maintaining safety profiles in normal cell lines (IC50 > 150 µM) .
In vivo studies using streptozotocin-induced diabetic mice revealed that treatment with these compounds significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses .
Anticancer Activity
The anticancer properties of this compound are also noteworthy. In vitro tests on various cancer cell lines showed promising results:
- Cytotoxicity : Compound IIc demonstrated significant activity against four cancer cell lines with IC50 values ranging between 26–65 µM . This suggests a selective toxicity towards cancer cells while sparing normal cells.
The mechanism by which N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-(2,4-dichlorophenoxy)acetamide exerts its biological effects may involve multiple pathways:
- Enzyme Inhibition : The compound's structural features allow it to effectively inhibit enzymes such as α-amylase.
- Cell Cycle Arrest : Preliminary findings suggest that compounds with similar structures may induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Study 1: Efficacy in Diabetic Models
In a controlled study involving diabetic mice treated with the compound, researchers observed a marked decrease in glucose levels compared to untreated controls. This underscores the potential for developing novel antidiabetic therapies based on this chemical structure.
Case Study 2: Anticancer Screening
A screening of various benzodioxol derivatives revealed that those structurally related to N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-(2,4-dichlorophenoxy)acetamide exhibited significant cytotoxic effects across multiple cancer types. Further investigation is warranted to explore the underlying mechanisms and therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
